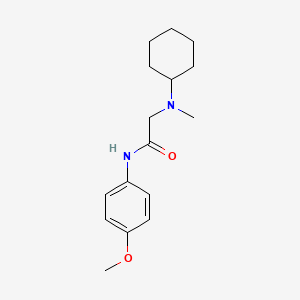

![molecular formula C20H21ClFN3S2 B4579028 3-[(2-chloro-4-fluorobenzyl)thio]-4-isopropyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole](/img/structure/B4579028.png)

3-[(2-chloro-4-fluorobenzyl)thio]-4-isopropyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole

Descripción general

Descripción

Synthesis Analysis

The synthesis of related triazole compounds involves selective reactions with nucleophilic reagents, leading to various derivatives with potential antimicrobial activities. The methods typically employ starting materials such as 2,4,6-trichloro-1,3,5-triazine, reacted with different nucleophiles to yield substituted triazoles (Sareen, Khatri, Jain, & Sharma, 2006; Sareen, Khatri, Jain, & Sharma, 2006).

Molecular Structure Analysis

Structural analysis of triazole derivatives reveals that the molecular conformation and interactions are crucial for their biological activities. For instance, studies on similar compounds have shown the significance of hydrogen and chalcogen bonds in stabilizing their structures, as well as the impact of F···π and S···C(π) contacts in the formation of supramolecular assemblies (ACS Omega, 2021).

Chemical Reactions and Properties

Triazole compounds undergo various chemical reactions, including selective debenzylation and cyclization processes, which are pivotal for modifying their chemical properties and enhancing their biological activities. These reactions are influenced by the nature of substituents and reaction conditions (Farooq, Sydnes, Törnroos, & Haug, 2012).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are determined by the molecular geometry and intermolecular interactions present in the triazole derivatives. The crystal structures often exhibit complex hydrogen bonding patterns and π-π stacking interactions that contribute to their stability and solubility (CrystEngComm, 2020).

Chemical Properties Analysis

The chemical properties of triazole derivatives, such as reactivity, stability, and biological activity, are closely related to their molecular structure. For instance, the presence of fluorine and other substituents significantly affects their binding affinity to biological targets and their overall biological efficacy (Bioorganic & Medicinal Chemistry, 2014).

Aplicaciones Científicas De Investigación

π-Hole Tetrel Bonding Interactions

Research into π-hole tetrel bonding interactions in triazole derivatives, such as those involving the synthesis and X-ray characterization of triazole compounds with α-ketoester functionalities, highlights the significance of these interactions in molecular assembly. The study by Ahmed et al. (2020) provides insights into the self-assembled dimer formation in solid state, facilitated by symmetrically equivalent O⋯π-hole tetrel bonding interactions. The influences of nucleophilic/electrophilic nature on interaction energy are further rationalized through molecular electrostatic potential (MEP) surface calculations (Ahmed et al., 2020).

lp⋯π Intermolecular Interactions

The study of lp⋯π intermolecular interactions in 1,2,4-triazole derivatives, as discussed by Shukla et al. (2014), emphasizes the role of these interactions in the crystal structures of biologically active compounds. The research demonstrates different intermolecular interactions such as C–H⋯O, C–H⋯SC, and π⋯π, among others, in the structural integrity and functionality of the synthesized triazole derivatives (Shukla et al., 2014).

Synthesis and Biological Evaluation

The synthesis and biological evaluation of novel benzothiazole derivatives for anticonvulsant activity highlight the potential therapeutic applications of triazole compounds. Liu et al. (2016) discovered compounds with significant efficacy in the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizures tests, suggesting the relevance of these compounds in medical research related to epilepsy and seizure disorders (Liu et al., 2016).

Corrosion Inhibition

Research on the application of triazole Schiff bases as mild steel corrosion inhibitors in acid media by Chaitra et al. (2015) illustrates the chemical utility of triazole derivatives beyond biological contexts. The study evaluates the inhibition efficiency through various thermodynamic, electrochemical, and quantum chemical parameters, suggesting the importance of these compounds in industrial applications related to material preservation and protection (Chaitra et al., 2015).

Anticancer Potential

The design, synthesis, and evaluation of Schiff bases tethering benzothiazole-1,2,3-triazole conjugates for anticancer studies, as explored by Almehmadi et al. (2021), demonstrate the potential of triazole derivatives in oncology. This research not only provides new anticancer candidates but also elucidates the mechanisms of action through DNA binding studies, highlighting the therapeutic relevance of these compounds (Almehmadi et al., 2021).

Propiedades

IUPAC Name |

3-[(2-chloro-4-fluorophenyl)methylsulfanyl]-4-propan-2-yl-5-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClFN3S2/c1-12(2)25-19(16-11-26-18-6-4-3-5-15(16)18)23-24-20(25)27-10-13-7-8-14(22)9-17(13)21/h7-9,11-12H,3-6,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCPMLNFVCHKSSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=NN=C1SCC2=C(C=C(C=C2)F)Cl)C3=CSC4=C3CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClFN3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(2-chloro-4-fluorobenzyl)sulfanyl]-4-(propan-2-yl)-5-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-4H-1,2,4-triazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4-allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B4578945.png)

![N-butyl-2-[(4-chlorophenyl)sulfonyl]-N-methyl-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-amine](/img/structure/B4578953.png)

![4-[(3-{[(3-acetylphenyl)amino]carbonyl}-2-thienyl)amino]-4-oxo-2-butenoic acid](/img/structure/B4578960.png)

![methyl 2-{[(2,2-dibromo-1-methylcyclopropyl)carbonyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate](/img/structure/B4578967.png)

![5-{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4578973.png)

![3,5-diethoxy-N-({[4-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4578974.png)

![{4-[(3-methyl-4-nitrobenzoyl)amino]phenoxy}acetic acid](/img/structure/B4578977.png)

![[1-(2-{[3-(aminocarbonyl)-4-(4-isopropylphenyl)-5-methyl-2-thienyl]amino}-2-oxoethyl)cyclopentyl]acetic acid](/img/structure/B4578987.png)

![3-methyl-2-nitro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide](/img/structure/B4578994.png)

![N-{2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-N'-1-naphthylurea](/img/structure/B4579010.png)

![N-(3-nitrophenyl)-N'-[2-(phenylthio)phenyl]thiourea](/img/structure/B4579041.png)

![4-[3-(2-phenoxyethoxy)benzylidene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B4579043.png)

![4-(4-chlorobenzyl)-5-[4-(diethylamino)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4579058.png)